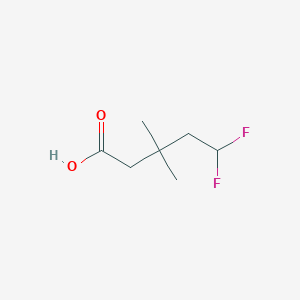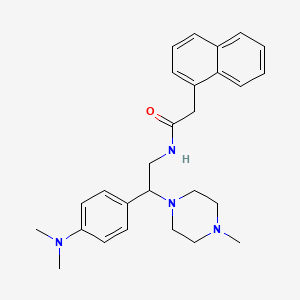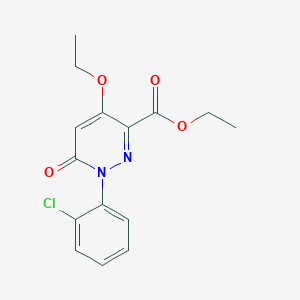![molecular formula C12H15F3N2O B2676825 2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine CAS No. 2195810-93-4](/img/structure/B2676825.png)
2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(1-Methylpiperidin-4-yl)oxy]aniline” is a heterocyclic building block with the empirical formula C12H18N2O . It has a molecular weight of 206.28 . The compound is usually available in solid form .
Molecular Structure Analysis
The InChI code for “4-[(1-Methylpiperidin-4-yl)oxy]aniline” is 1S/C12H18N2O/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3 . The SMILES string is NC1=CC=C(C=C1)OC2CCN©CC2 .Physical And Chemical Properties Analysis
The compound “4-[(1-Methylpiperidin-4-yl)oxy]aniline” is usually available in solid form . It has a molecular weight of 206.28 .Aplicaciones Científicas De Investigación
Biological Significance and Applications
Heterocyclic compounds, including pyridine derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. Pyridine derivatives have been extensively studied for their potential as bioactive molecules in drug discovery. These compounds exhibit a wide range of biological activities, such as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties (Verma et al., 2019). Furthermore, pyridine-based structures are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with various biological targets (Abu-Taweel et al., 2022).
Chemosensing Applications
Pyridine derivatives are also notable for their chemosensing capabilities. These compounds can be engineered to detect a variety of ions and molecules, making them valuable tools in environmental monitoring, diagnostics, and research applications. The high affinity of pyridine derivatives for different ions and neutral species allows for the development of highly effective chemosensors for detecting various chemical species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Environmental Impact and Degradation
The environmental persistence and degradation pathways of fluorinated pyridine derivatives are of significant interest. Studies on polyfluoroalkyl chemicals, which include fluorinated pyridines, have highlighted the challenges associated with their environmental fate due to their persistence and potential for bioaccumulation. Research efforts focus on understanding the degradation mechanisms and the impact of these compounds on ecosystems (Liu & Avendaño, 2013).
Synthetic and Catalytic Applications
Pyridine derivatives are integral in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Their structural diversity and reactivity make them essential components in catalytic systems and synthetic pathways for producing pharmaceuticals, agrochemicals, and materials (Verma et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-17-6-3-10(4-7-17)18-11-8-9(2-5-16-11)12(13,14)15/h2,5,8,10H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCBDSVZMJSXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2676746.png)
![(3-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2676749.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)
![1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one](/img/structure/B2676756.png)

![4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2676758.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676760.png)

![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2676765.png)